molecular formula C17H17NO2S B3012684 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine CAS No. 2097872-30-3

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine

Cat. No.: B3012684
CAS No.: 2097872-30-3
M. Wt: 299.39
InChI Key: KEXJQWAMJUISHY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a chemical compound with the molecular formula C 17 H 17 NO 2 S and a molecular weight of 299.4 g/mol. It is registered under the CAS number 2097872-30-3 . The compound features a hybrid structure incorporating two distinct heterocyclic systems: a 2,3-dihydro-1-benzofuran moiety and a pyrrolidine ring, which is functionalized with a thiophene-2-carbonyl group. This molecular architecture makes it a valuable intermediate in various pharmaceutical and medicinal chemistry research programs. Researchers can utilize this compound in the synthesis and discovery of novel bioactive molecules, particularly as a scaffold for developing ligands that target central nervous system receptors or enzymes . Its structure is characterized by the SMILES notation: O=C(c1cccs1)N1CCC(c2ccc3c(c2)CCO3)C1 . Please note that this product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is subject to change.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-17(16-2-1-9-21-16)18-7-5-14(11-18)12-3-4-15-13(10-12)6-8-20-15/h1-4,9-10,14H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXJQWAMJUISHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(thiophene-2-carbonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

  • Chemical Formula : C₁₃H₁₃NO₂S
  • Molecular Weight : 249.31 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzofuran and a thiophene moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds featuring benzofuran and thiophene derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, similar compounds have shown activity against various cancer cell lines, including breast cancer and leukemia cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast12.5Apoptosis induction
Compound BLeukemia9.8Cell cycle arrest
Target CompoundVariousTBDTBD

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin receptors. For example, some derivatives have been shown to enhance serotoninergic neurotransmission, which could be beneficial in treating mood disorders.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. The presence of the thiophene group is known to enhance activity against bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with various receptors, including serotonin receptors, may lead to enhanced neurotransmission and mood elevation.
  • Apoptotic Pathways : Induction of apoptotic pathways in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism or microbial growth.

Case Studies

A recent study investigated the anticancer effects of a related compound in vitro and in vivo. The results showed that treatment with the compound resulted in a significant reduction in tumor size in mouse models while exhibiting minimal toxicity to normal cells.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Compound Name Substituent at Position 1 CAS Number Key Features
Target Compound Thiophene-2-carbonyl N/A* Combines sulfur heterocycle (thiophene) with dihydrobenzofuran.
1-(1-Benzothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine Benzothiophene-2-carbonyl 2097912-05-3 Larger aromatic system (benzothiophene) may enhance lipophilicity.
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine 3-Fluoro-4-methoxybenzoyl 2097883-36-6 Electron-withdrawing fluorine and methoxy groups alter electronic density.
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine Oxane-4-carbonyl 2097863-07-3 Oxygen-rich tetrahydropyran group may improve solubility.
5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine) Propan-2-amine Listed in Psychoactive scaffold; lacks acyl group, favoring amine-driven receptor interactions.

Key Structural and Functional Differences:

Acyl Group Variations: The thiophene-2-carbonyl group in the target compound introduces a sulfur atom, which may influence redox properties and binding affinity compared to oxygen-rich analogs like the oxane-4-carbonyl derivative .

Electronic Effects :

  • The 3-fluoro-4-methoxybenzoyl substituent (CAS 2097883-36-6) combines electron-withdrawing (F) and electron-donating (OCH₃) groups, creating a polarized acyl moiety that may alter dipole moments or hydrogen-bonding capacity compared to the thiophene-based target .

Bioactivity Implications: 5-APDB () shares the dihydrobenzofuran core but replaces the acyl group with a primary amine.

Physicochemical Properties :

  • The oxane-4-carbonyl analog (CAS 2097863-07-3) incorporates a tetrahydropyran ring, which could improve aqueous solubility relative to the thiophene-containing target compound .

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